2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine
Description
Significance of Fused Pyridine-Thiazine Scaffolds in Heterocyclic Chemistry
The combination of these two heterocyclic systems into a single, rigid scaffold can result in compounds with specific three-dimensional conformations that can interact effectively with biological targets. Azaphenothiazines, a class of compounds that includes dipyridothiazines, are noted as one of the most bioactive heterocyclic scaffolds in medicinal chemistry. researchgate.net Research into related structures, such as pyrido[4,3-b] researchgate.netnih.govthiazines, has been driven by the search for potential anticancer agents. nih.gov
Historical Perspective on the Research of Dihydro-Pyrido[3,4-b]researchgate.netnih.govthiazine Structures
While specific historical accounts detailing the first synthesis of 2,3-dihydro-1H-pyrido[3,4-b] researchgate.netnih.govthiazine (B8601807) are not extensively documented in readily available literature, the development of related pyridothiazine systems dates back several decades. A significant body of early research focused on the synthesis of various isomers of pyridothiazines, often with the goal of exploring their potential as therapeutic agents.
A key synthetic strategy in the history of these compounds is the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. This reaction has been instrumental in the synthesis of various azaphenothiazines. researchgate.net For instance, the synthesis of pyrido[4,3-b] researchgate.netnih.govthiazines, reported in 1985, involved the reaction of a 5-amino-4-mercaptopyridine intermediate with α-halo ketones. nih.gov This work highlights the foundational chemical principles that have guided the synthesis of the broader class of pyridothiazines. The general synthetic routes often involve the cyclization of appropriately substituted pyridine (B92270) precursors containing sulfur and nitrogen functionalities.
Scope and Academic Research Focus on 2,3-dihydro-1H-pyrido[3,4-b]researchgate.netnih.govthiazine
Academic research specifically centered on 2,3-dihydro-1H-pyrido[3,4-b] researchgate.netnih.govthiazine is limited. However, extensive research on closely related isomers and analogs provides insight into the potential areas of investigation for this compound. The primary focus of research on pyridothiazine scaffolds has been their synthesis and evaluation as potential therapeutic agents.
For example, a study on pyrido[4,3-b] researchgate.netnih.govthiazines involved the synthesis of a series of derivatives to evaluate their effects on the proliferation of cultured L1210 leukemia cells. nih.gov In this research, the core structure was modified by introducing various substituents at the 2 and 3-positions of the thiazine ring. The synthesis of these compounds was achieved by reacting a 5-amino-4-mercaptopyridine derivative with different α-halo ketones. nih.gov
The table below presents a selection of the synthesized pyrido[4,3-b] researchgate.netnih.govthiazine derivatives from this study, illustrating the types of structural modifications that are common in the exploration of this class of compounds.
| Compound Number | R¹ | R² | R³ | Yield (%) |
| 9a | H | H | H | 62 |
| 9b | CH₃ | H | H | 65 |
| 9c | C₆H₅ | H | H | 81 |
| 9d | CH₃ | CH₃ | H | 55 |
| 9e | H | CH₃ | C₂H₅ | 48 |
Data sourced from Temple et al., J. Med. Chem. 1985, 28 (8), pp 1125–1132. nih.gov
The research on these related compounds underscores the academic interest in the pyridothiazine scaffold as a template for the development of new bioactive molecules. The synthetic strategies and structure-activity relationships established for these analogs provide a valuable foundation for any future research focusing specifically on 2,3-dihydro-1H-pyrido[3,4-b] researchgate.netnih.govthiazine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-2-8-5-7-6(1)9-3-4-10-7/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYQMDLYUUZGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2,3 Dihydro 1h Pyrido 3,4 B 1 2 Thiazine and Analogues
De Novo Synthesis Approaches to the Pyrido[3,4-b]nih.govresearchgate.netthiazine Core
The formation of the foundational 2,3-dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netthiazine (B8601807) structure can be achieved through several key synthetic routes, including the cyclization of linear precursors, multi-component reactions, oxidative and reductive cyclizations, and strategic rearrangement reactions.
Cyclization Reactions from Linear Precursors
The most direct method for constructing the 2,3-dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netthiazine scaffold involves the intramolecular cyclization of a suitably substituted pyridine (B92270) precursor. A common approach utilizes a 3-amino-4-halopyridine, such as 3-amino-4-chloropyridine, and a bifunctional component like 2-mercaptoethanol (B42355) or its derivatives.
The reaction proceeds via an initial nucleophilic substitution, where the thiol group of 2-mercaptoethanol displaces the halogen on the pyridine ring to form a linear intermediate. Subsequent intramolecular cyclization, often promoted by a base, involves the amino group of the pyridine attacking the carbon bearing the hydroxyl group, or vice-versa, leading to the formation of the thiazine ring. The specific conditions for this cyclization, such as the choice of solvent and base, are critical for optimizing the yield of the desired product.
A plausible reaction scheme is as follows:
Scheme 1: General Cyclization from a Linear Precursor
| Starting Material 1 | Starting Material 2 | Product |
| 3-Amino-4-chloropyridine | 2-Mercaptoethanol | 2,3-dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netthiazine |
This method offers a straightforward and modular approach, allowing for the introduction of substituents on either the pyridine or the thiazine portion of the molecule by using appropriately derivatized starting materials.
Multi-Component Reaction (MCR) Strategies for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, represent an efficient strategy for the synthesis of complex heterocyclic systems. While specific MCRs for the direct synthesis of 2,3-dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netthiazine are not extensively documented, analogous reactions for the synthesis of other dihydropyridine (B1217469) and thiazine derivatives suggest potential pathways. nih.govmdpi.comnih.gov
A hypothetical MCR approach could involve the condensation of a 3-aminopyridine (B143674) derivative, an aldehyde, and a sulfur-containing component, such as a mercapto-acid or -aldehyde. The reaction would proceed through a series of tandem reactions, culminating in the formation of the desired pyridothiazine scaffold. The Hantzsch dihydropyridine synthesis, a well-known MCR, provides a conceptual basis for such a strategy, although significant adaptation would be required to incorporate the sulfur atom and form the thiazine ring. mdpi.com
Oxidative and Reductive Cyclization Protocols
Reductive Cyclization: This strategy typically involves a precursor molecule containing a nitro group ortho to a side chain that can participate in cyclization upon reduction of the nitro group to an amine. For the synthesis of 2,3-dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netthiazine, a suitable precursor would be a 3-nitropyridine (B142982) substituted at the 4-position with a 2-hydroxyethylthio group.
The reductive cyclization is commonly achieved using reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. researchgate.netrsc.orgorganic-chemistry.orgresearchgate.netnih.gov The reduction of the nitro group to an amino group is followed by an in-situ intramolecular cyclization to form the thiazine ring.
Scheme 2: General Reductive Cyclization
| Precursor | Product |
| 4-(2-Hydroxyethylthio)-3-nitropyridine | 2,3-dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netthiazine |
Oxidative Cyclization: In contrast to reductive cyclization, oxidative cyclization involves the formation of a bond through an oxidation process. For the pyridothiazine system, a precursor such as a 4-(2-aminoethylthio)pyridin-3-amine could potentially undergo oxidative cyclization to form the dihydropyridothiazine ring. nih.gov However, this approach is less common for this specific ring system.
Application of Rearrangement Reactions in Thiazine Ring Formation (e.g., Smiles Rearrangement)
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be effectively utilized in the synthesis of heterocyclic compounds, including pyridothiazines. nih.govresearchgate.net In the context of 2,3-dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netthiazine synthesis, a suitable precursor would be an N-(4-pyridyl)-2-aminoethanethiol derivative.
The reaction is typically initiated by a base, which deprotonates the thiol, allowing it to act as a nucleophile. The thiolate then attacks the pyridine ring at the position bearing an activating group (such as a nitro group) ortho or para to the point of attachment of the side chain, leading to a spirocyclic intermediate. Subsequent cleavage of the C-N bond and proton transfer results in the rearranged product. While many examples in the literature describe the synthesis of dipyridothiazines through this method, the fundamental principles can be applied to the synthesis of the target dihydropyridothiazine. researchgate.net
Functionalization and Derivatization of the 2,3-dihydro-1H-pyrido[3,4-b]nih.govresearchgate.netthiazine System
Once the core 2,3-dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netthiazine scaffold is synthesized, further diversification can be achieved through various functionalization reactions.
Electrophilic Substitution Reactions on the Pyridine Moiety
The pyridine ring in the 2,3-dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netthiazine system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the fused thiazine ring, which contains two heteroatoms with lone pairs of electrons (nitrogen and sulfur), can influence the reactivity and regioselectivity of such substitutions.
Common electrophilic substitution reactions that could be explored include:
Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., bromine or chlorine), often using the halogen in the presence of a Lewis acid.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions are often challenging on deactivated pyridine rings.
The specific conditions for these reactions would need to be carefully optimized to achieve the desired substitution pattern and avoid side reactions. The table below summarizes potential electrophilic substitution reactions.
| Reaction | Reagents | Potential Product |
| Nitration | HNO₃/H₂SO₄ | Nitro-2,3-dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netthiazine |
| Bromination | Br₂/FeBr₃ | Bromo-2,3-dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netthiazine |
| Chlorination | Cl₂/AlCl₃ | Chloro-2,3-dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netthiazine |
| Sulfonation | SO₃/H₂SO₄ | 2,3-dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netthiazine-sulfonic acid |
Nucleophilic Substitution Reactions on Activated Sites
Nucleophilic substitution is a cornerstone in the synthesis and functionalization of pyrido-thiazine systems. These reactions typically involve the displacement of a leaving group on an activated pyridine or thiazine ring by a nucleophile.
One key strategy involves the intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement. This reaction has been effectively used to synthesize dipyrido-1,4-thiazines (diazaphenothiazines). researchgate.netclockss.org For instance, the reaction of 4-chloro-3-nitropyridine (B21940) with 3-amino-4(1H)-pyridinethione in DMF proceeds through an initial S-N type Smiles rearrangement of the intermediate sulfide, followed by cyclization to yield the tricyclic dipyrido-thiazine system. clockss.org
Another prominent approach is the intermolecular SNAr (addition-elimination) reaction. The synthesis of tetrahydropyrido[3',2':4,5]thieno[2,3-b] nih.govdu.ac.inthiazines, which are structural analogues, utilizes this pathway. nih.gov In this method, a chloro-substituted thienopyridine, activated by adjacent nitro and keto groups, reacts with α-mercaptoalkanoic acids. The electron-withdrawing groups facilitate the nucleophilic attack by the thiol, displacing the chloride ion and forming an acyclic precursor which is then cyclized. nih.gov
These reactions are pivotal as they allow for the construction of the core heterocyclic system from readily available precursors. The choice of nucleophile and the nature of the activating groups on the aromatic ring are critical factors that determine the reaction's success and regioselectivity.
Modifications at Nitrogen and Sulfur Heteroatoms
Post-synthesis modifications of the nitrogen and sulfur atoms within the thiazine ring are crucial for diversifying the chemical space and modulating the biological properties of these compounds.
Nitrogen Atom Modifications: The secondary amine nitrogen in the dihydro-thiazine ring is a common site for functionalization, typically through N-alkylation or N-arylation. For example, 10H-2,7-diazaphenothiazine, a dipyrido-thiazine analogue, can be readily N-alkylated or N-arylated using various halo-compounds in the presence of a base like sodium hydride or sodium hydroxide. researchgate.netclockss.org This allows for the introduction of a wide array of substituents, including alkyl, arylalkyl, and dialkylaminoalkyl groups, which can significantly influence the compound's pharmacological profile. researchgate.net
Sulfur Atom Modifications: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides and sulfones. These oxidized derivatives often exhibit different physicochemical and biological properties compared to the parent sulfide. The oxidation of substituted 1,3-thiazinan-4-ones to their corresponding 1,1-dioxide derivatives is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). nih.gov While this specific example is for a related thiazinanone, the principle applies to the pyrido-thiazine system, offering a route to novel analogues with altered electronic and steric characteristics.
Stereoselective Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure pyrido-thiazine derivatives is of great interest, as different stereoisomers can have distinct biological activities. The thiazine ring in 2,3-dihydro-1H-pyrido[3,4-b] nih.govdu.ac.inthiazine contains stereocenters, and controlling their configuration is a key synthetic challenge.
Research into related dihydro-1,4-thiazine systems has shed light on the stereochemical pathways of their formation. Thermal isomerization of aziridine (B145994) precursors, such as methyl (6S,7R)-5,5-dimethyl-4-thia-1-aza[7-2H]bicyclo[4.1.0]hept-2-ene-3-carboxylate, can lead to the formation of dihydro-1,4-thiazine derivatives. rsc.org In this specific thermal rearrangement, the new carbon-sulfur bond was found to form with retention of configuration. Conversely, when a different precursor, a (3R)-3,4-dihydro-3-{(S)-iodo[2H]methyl}-2,2-dimethyl-2H-1,4-thiazine-6-carboxylate, was heated, the cyclization to form the new C-S bond proceeded with inversion of configuration. rsc.org These findings highlight that the stereochemical outcome is highly dependent on the reaction mechanism and the nature of the starting material.
Furthermore, the synthesis of 2,3-disubstituted-2,3-dihydro-4H-pyrido[3,2-e] nih.govsemanticscholar.orgthiazin-4-ones often results in racemic mixtures. nih.gov The development of stereoselective methods, potentially using chiral catalysts or auxiliaries, is an active area of research to access single enantiomers of these biologically important scaffolds.
Advancements in Synthetic Methodologies
Recent progress in synthetic organic chemistry has led to the development of more efficient, environmentally friendly, and versatile methods for preparing pyrido-thiazine derivatives.
Green Chemistry Approaches in Pyrido-Thiazine Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Key green strategies employed in the synthesis of related thiazine derivatives include:
Solvent-Free Reactions: Performing reactions under solvent-free conditions, such as grinding, is a notable green method. The Mannich reaction, used to create fused thiadiazinones from a 2-thioxo-pyridopyrimidinone derivative, has been successfully carried out by grinding the reactants at room temperature, which reduces waste and energy consumption. semanticscholar.orgresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields. It has been used for the one-pot, three-component synthesis of thiazolo[3,2-a]pyridine derivatives in water, an environmentally benign solvent. researchgate.net
Use of Greener Catalysts and Solvents: The use of water as a solvent and heterogeneous catalysts that can be easily recovered and reused aligns with green chemistry goals. For instance, zeolite-supported Brønsted-acid ionic liquids have been used as an eco-friendly approach for synthesizing spiro[indole-pyrido[3,2-e]thiazine] derivatives in water with ultrasonication. du.ac.in
| Methodology | Key Features | Example Application | Reference |
|---|---|---|---|
| Solvent-Free Grinding | Reduces solvent waste, mild reaction conditions (25°C). | Synthesis of pyrido-pyrimido-thiadiazinones via Mannich reaction. | semanticscholar.orgresearchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, use of water as a green solvent. | Three-component synthesis of thiazolo[3,2-a]pyridine derivatives. | researchgate.net |
| Ultrasonication with Greener Catalyst | Energy efficient, use of water as solvent, recyclable catalyst. | Synthesis of spiro[indole-pyrido[3,2-e]thiazine] using zeolite-supported ionic liquid. | du.ac.in |
Catalytic Approaches (e.g., Lewis Acid Catalysis)
Catalysis offers a powerful tool for the synthesis of pyrido-thiazines, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. While specific examples of Lewis acid catalysis for the target compound are not prevalent, related catalytic systems demonstrate the potential of this approach.
Brønsted acid catalysis, a related concept, has been employed in the synthesis of spiro[indole-pyrido[3,2-e]thiazine] derivatives using zeolite-supported ionic liquids. du.ac.in This heterogeneous catalyst facilitates the reaction in an aqueous medium, showcasing the power of acid catalysis in constructing complex heterocyclic systems.
Furthermore, the synthesis of other nitrogen-sulfur heterocycles, such as 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines, utilizes acidic conditions (acetic acid) to promote the cyclization step. nih.gov This suggests that both Lewis and Brønsted acid catalysis could be effectively applied to promote key bond-forming steps in the synthesis of 2,3-dihydro-1H-pyrido[3,4-b] nih.govdu.ac.inthiazine and its derivatives, particularly in cyclization and condensation reactions.
One-Pot Synthesis Techniques
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, provides significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov
Several one-pot procedures have been developed for thiazine-containing heterocycles. A facile and efficient one-pot, three-component reaction has been reported for the synthesis of dihydropyrimido-thiazine-dicarboxylates. mdpi.com This method involves the reaction of an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative in a single step to produce complex fused systems in good yields. mdpi.com
Another example is the synthesis of spiro[indole-pyrido[3,2-e]thiazine] derivatives, which can be achieved through a one-pot, three-component reaction in water under ultrasonication, highlighting a combination of one-pot and green chemistry principles. du.ac.in The development of similar one-pot strategies for 2,3-dihydro-1H-pyrido[3,4-b] nih.govdu.ac.inthiazine, likely involving the condensation of a substituted aminopyridine with a sulfur-containing component and an aldehyde or ketone, represents a promising direction for future synthetic efforts.
Advanced Spectroscopic and Structural Elucidation of 2,3 Dihydro 1h Pyrido 3,4 B 1 2 Thiazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and conformational assessment of 2,3-dihydro-1H-pyrido[3,4-b] nih.govpsu.eduthiazine (B8601807) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.
In ¹H NMR spectra of related pyridothiazine structures, protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being dependent on the substitution pattern. The methylene (B1212753) protons of the dihydrothiazine ring (at positions 2 and 3) generally resonate as multiplets in the upfield region (δ 3.0-4.5 ppm). The NH proton of the thiazine ring often appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR spectroscopy complements the proton data, with carbons of the pyridine ring appearing between δ 110-160 ppm. The methylene carbons of the thiazine ring are found at higher field strengths. For instance, in some dipyrido[3,4-b;3′4′-e] nih.govpsu.eduthiazine derivatives, NMR spectra were assigned with the aid of two-dimensional techniques like COSY and NOE experiments. researchgate.net Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives. researchgate.netmdpi.com These methods reveal direct one-bond C-H connections (HSQC) and two- to three-bond H-C correlations (HMBC), which are vital for confirming the fusion pattern of the heterocyclic rings and the position of substituents.
Conformational analysis can be performed using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), which provides information about the spatial proximity of protons. researchgate.netmdpi.com These experiments can help determine the preferred conformation of the flexible thiazine ring and the relative orientation of substituents.
| Technique | Nucleus | Typical Chemical Shift (δ, ppm) | Structural Information Provided |
| ¹H NMR | Pyridine H | 7.0 - 8.5 | Substitution pattern on the pyridine ring |
| Thiazine CH₂ | 3.0 - 4.5 | Presence and environment of the dihydrothiazine ring | |
| Thiazine NH | Variable (Broad) | Confirmation of the N-H group in the thiazine ring | |
| ¹³C NMR | Pyridine C | 110 - 160 | Carbon skeleton of the pyridine moiety |
| Thiazine C | ~40 - 60 | Carbon skeleton of the thiazine moiety | |
| 2D NMR (COSY, HSQC, HMBC) | ¹H, ¹³C | N/A | Unambiguous assignment of all signals, connectivity confirmation |
| 2D NMR (NOESY/ROESY) | ¹H | N/A | Through-space proton-proton proximities, conformational analysis |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of 2,3-dihydro-1H-pyrido[3,4-b] nih.govpsu.eduthiazine derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. mdpi.com
The electron impact (EI) or ESI mass spectra of these compounds typically show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight. nih.govsapub.orgrasayanjournal.co.in The presence of sulfur often results in a characteristic [M+2]⁺ isotopic peak with an abundance of approximately 4.4% relative to the [M]⁺ peak, providing further evidence for the presence of a thiazine ring. researchgate.net
| Ion Type | m/z Value | Interpretation |
| Molecular Ion | [M]⁺ or [M+H]⁺ | Confirms the molecular weight of the compound. |
| Isotope Peak | [M+2]⁺ | The presence and relative intensity confirm the number of sulfur atoms. |
| Fragment Ions | Various | Result from the cleavage of the molecule; the pattern provides a "fingerprint" for the structure and helps identify substructures. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in 2,3-dihydro-1H-pyrido[3,4-b] nih.govpsu.eduthiazine derivatives. The IR spectrum provides a vibrational fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds. vscht.cz
Key diagnostic bands for the pyridothiazine core include:
N-H Stretching: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H group within the thiazine ring. nih.gov
Aromatic C-H Stretching: Absorptions appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the pyridine ring. vscht.cz
Aliphatic C-H Stretching: Bands observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the methylene groups in the dihydrothiazine ring. rasayanjournal.co.in
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring typically appear in the 1550-1650 cm⁻¹ region. nih.govderpharmachemica.com
C-S Stretching: The C-S bond vibrations are generally weak and appear in the fingerprint region, typically between 600-800 cm⁻¹.
In derivatives containing additional functional groups, such as a carbonyl group (C=O) in thiazin-4-one analogs, a strong absorption band would be observed in the range of 1650-1720 cm⁻¹. derpharmachemica.com The presence of other groups like nitro (NO₂) or cyano (C≡N) would also give rise to very characteristic and strong absorptions. nih.gov
| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch | Secondary Amine (Thiazine) | 3200 - 3400 |
| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 |
| C-H Stretch | Aliphatic (Thiazine) | 2850 - 2960 |
| C=N / C=C Stretch | Pyridine Ring | 1550 - 1650 |
| C=O Stretch | Amide/Ketone (in derivatives) | 1650 - 1720 |
| C-S Stretch | Thioether | 600 - 800 |
X-ray Crystallography for Solid-State Molecular Architecture and Bond Parameters
X-ray crystallography provides the most definitive structural information for 2,3-dihydro-1H-pyrido[3,4-b] nih.govpsu.eduthiazine derivatives by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, which are essential for confirming the molecular structure and understanding its conformational preferences. mdpi.com
For related pyridothiazine systems, single-crystal X-ray diffraction studies have revealed important structural features. The six-membered thiazine ring is typically not planar and often adopts a non-planar conformation, such as an "envelope" or "twist-boat" conformation. psu.edunih.govnih.gov For example, in the crystal structure of 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govresearchgate.netthiazin-4-one, the thiazine ring was found to have an envelope conformation. psu.edunih.gov
The analysis also elucidates the planarity of the fused pyridine ring and the relative orientation of any substituents. Furthermore, X-ray crystallography provides invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., N-H···O or N-H···N), π-π stacking interactions between aromatic rings, and van der Waals forces. nih.gov These interactions are crucial for understanding the solid-state properties of the material.
| Parameter | Information Obtained | Significance |
| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the basic repeating unit of the crystal lattice. |
| Space Group | e.g., P2₁/n, C2/c | Describes the symmetry elements within the crystal. nih.gov |
| Bond Lengths | e.g., C-S, C-N, C=C (in Å) | Confirms covalent bonding and can indicate bond order. |
| Bond Angles | e.g., C-S-C, C-N-C (in °) | Defines the geometry around each atom. |
| Torsional (Dihedral) Angles | e.g., H-C-C-H (in °) | Describes the conformation of the rings and the orientation of substituents. psu.edunih.gov |
| Ring Conformation | Envelope, Boat, etc. | Characterizes the 3D shape of the non-planar thiazine ring. psu.edunih.gov |
| Intermolecular Interactions | H-bonds, π-stacking | Explains how molecules are arranged in the crystal lattice. nih.gov |
Chiroptical Spectroscopy for Absolute Configuration Assignment
When 2,3-dihydro-1H-pyrido[3,4-b] nih.govpsu.eduthiazine derivatives possess one or more stereocenters, they exist as enantiomers or diastereomers. Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for determining the absolute configuration (AC) of these chiral molecules.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional stereochemical structure. The standard and most reliable method for assigning the AC involves a combination of experimental measurements and theoretical calculations. nih.gov
The protocol typically involves:
Recording the experimental VCD spectrum of one enantiomer of the chiral derivative.
Performing quantum-chemical calculations, usually using Density Functional Theory (DFT), to predict the theoretical VCD spectra for both possible enantiomers (e.g., R and S).
Comparing the experimental spectrum with the calculated spectra. A good match between the experimental spectrum and the one calculated for a specific configuration allows for the unambiguous assignment of the absolute configuration of the molecule. nih.gov
This powerful technique is particularly valuable as it does not require the crystallization of the compound, which can be a significant hurdle for X-ray analysis. It has been successfully applied to determine the absolute configuration of a wide range of complex chiral molecules, including various heterocyclic systems. nih.gov
Computational and Theoretical Investigations of 2,3 Dihydro 1h Pyrido 3,4 B 1 2 Thiazine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction
There are no dedicated studies in the reviewed literature that apply quantum chemical calculations, such as Density Functional Theory (DFT), to specifically determine the electronic structure, stability, and reactivity of 2,3-dihydro-1H-pyrido[3,4-b] nih.govmdpi.comthiazine (B8601807). Such calculations are common for derivatives to understand their structural and electronic properties, including the distribution of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps. mdpi.comnih.govnih.govmdpi.comresearchgate.net However, data for the title compound is not available.
Molecular Docking Studies for Ligand-Protein Interaction Prediction
No molecular docking studies have been published that specifically investigate the interaction of 2,3-dihydro-1H-pyrido[3,4-b] nih.govmdpi.comthiazine with any protein targets. This computational technique is frequently used for related heterocyclic compounds to predict binding modes and affinities within the active sites of enzymes or receptors, thereby guiding the development of new therapeutic agents. nih.govresearchgate.netmdpi.comnih.govresearchgate.net Despite its utility, this approach has not been applied to the specified parent compound in the available literature.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Affinity Prediction
The scientific literature lacks any reports on molecular dynamics (MD) simulations performed for 2,3-dihydro-1H-pyrido[3,4-b] nih.govmdpi.comthiazine. MD simulations are a powerful tool for exploring the conformational flexibility of a molecule over time and for estimating the stability and binding free energy of ligand-protein complexes. nih.govnih.govnih.govmdpi.com This type of investigation has not been documented for this specific pyridothiazine.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Analyses (e.g., CoMFA, CoMSIA)
No Quantitative Structure-Activity Relationship (QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), have been conducted on a series of compounds where 2,3-dihydro-1H-pyrido[3,4-b] nih.govmdpi.comthiazine serves as the core scaffold. QSAR models are developed for series of analogous compounds to correlate their chemical structures with biological activities, but no such models involving the title compound have been reported. nih.govfip.orgnih.govnih.gov
Prediction of Spectroscopic Parameters via Theoretical Methods
There is no published research on the theoretical prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for 2,3-dihydro-1H-pyrido[3,4-b] nih.govmdpi.comthiazine. While computational methods are often used to complement experimental spectroscopic data by helping with the assignment of signals and understanding the molecule's vibrational and electronic properties, this has not been performed for the specified compound in the reviewed literature. mdpi.comresearchgate.netdntb.gov.ua
Analysis of Protonation Equilibria and Basicity of Heteroatoms
No theoretical or computational studies focused on the analysis of protonation equilibria or the relative basicity of the nitrogen and sulfur heteroatoms within 2,3-dihydro-1H-pyrido[3,4-b] nih.govmdpi.comthiazine are available in the scientific literature. Such studies would be valuable for understanding the compound's behavior in different pH environments and its potential for forming intermolecular interactions.
Biological Activities and Proposed Mechanisms of Action of 2,3 Dihydro 1h Pyrido 3,4 B 1 2 Thiazine Derivatives
Enzyme Inhibition Studies and Target Identification
Derivatives of the pyrido[3,4-b] nih.govnih.govthiazine (B8601807) scaffold and related structures have been the subject of numerous studies to determine their inhibitory effects on various enzyme families. These investigations are crucial for identifying potential therapeutic targets and understanding the mechanisms of action of these compounds.
Kinase Inhibition (e.g., VEGFR-2, cdc2 kinase)
While direct studies on 2,3-dihydro-1H-pyrido[3,4-b] nih.govnih.govthiazine derivatives as kinase inhibitors are limited in the reviewed literature, research on structurally related pyridopyrimidine and pyrazolopyridine scaffolds provides valuable insights into their potential as inhibitors of key kinases involved in cell cycle regulation and angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. nih.gov The inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.gov Phthalazine (B143731) derivatives, which share a bicyclic heterocyclic core, have been explored as VEGFR-2 inhibitors. For instance, certain novel phthalazine derivatives have demonstrated potent inhibitory activity against VEGFR-2, with IC50 values in the nanomolar to low micromolar range. nih.gov Specifically, compounds 2g and 4a (phthalazine derivatives) were identified as highly potent inhibitors of VEGFR-2 with IC50 values of 0.148 µM and 0.196 µM, respectively. nih.gov
Cyclin-dependent kinases (CDKs), such as cdc2 kinase (CDK1), are essential for the progression of the cell cycle. Their dysregulation is a common feature of cancer cells. nih.gov Consequently, CDK inhibitors have been actively pursued as anticancer agents. Studies on 1H-Pyrazolo[3,4-b]pyridine derivatives have revealed potent and selective inhibition of CDK1 and CDK2. nih.gov For example, the compound 1H-pyrazolo[3,4-b]pyridine 3 (SQ-67563) was shown to be a potent inhibitor of CDK1/CDK2 and acts as a cytotoxic agent by blocking cell cycle progression. nih.gov Further optimization of this scaffold led to the discovery of highly potent inhibitors like BMS-265246 , with a 2,6-difluorophenyl substitution being critical for its potent inhibitory activity against CDK1/cycB (IC50 = 6 nM) and CDK2/cycE (IC50 = 9 nM).
Table 1: Kinase Inhibition Data for Structurally Related Compounds
| Compound Class | Target Kinase | Key Findings | IC50 Values |
|---|
Phosphatase Inhibition (e.g., cdc25 phosphatase)
Cell division cycle 25 (Cdc25) phosphatases are key regulators of the cell cycle and are considered promising targets for the development of novel anticancer therapies due to their overexpression in many human cancers. scispace.comnih.gov The development of inhibitors for these dual-specificity phosphatases is an active area of research. scispace.comnih.gov
While direct evidence for 2,3-dihydro-1H-pyrido[3,4-b] nih.govnih.govthiazine derivatives as Cdc25 inhibitors is not prevalent in the searched literature, studies on the closely related thiazolopyrimidine scaffold have yielded promising results. A novel class of thiazolopyrimidine derivatives has been identified as inhibitors of Cdc25B phosphatase. nih.gov Through structural modifications of an initial lead compound, a library of 45 thiazolopyrimidines was synthesized and evaluated. nih.gov From this library, 14 compounds demonstrated inhibition of Cdc25B with IC50 values below 20 µM. nih.gov The most potent of these, compound 44 , exhibited an IC50 of 4.5 µM and displayed a mixed inhibition pattern in steady-state kinetics. nih.gov This compound was also shown to be active in a cellular context, reversing the bypass of genotoxicity-induced G2 arrest upon Cdc25B overexpression. nih.gov
Table 2: Cdc25B Phosphatase Inhibition by Thiazolopyrimidine Derivatives
| Compound | Target | Inhibition Type | IC50 Value |
|---|---|---|---|
| Compound 44 (thiazolopyrimidine) | Cdc25B | Mixed | 4.5 µM nih.gov |
Hydrolase Inhibition (e.g., urokinase, acyl-ACP thioesterase)
Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Certain hydrolases, such as urokinase and acyl-ACP thioesterase, are implicated in disease processes and are targets for therapeutic intervention.
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a significant role in cancer invasion and metastasis through the degradation of the extracellular matrix. nih.gov While a number of synthetic inhibitors of uPA have been developed, including those based on a 2-Naphthamidine template, specific inhibitors based on the 2,3-dihydro-1H-pyrido[3,4-b] nih.govnih.govthiazine scaffold were not identified in the reviewed literature. nih.gov
In contrast, a novel class of acyl-acyl carrier protein (acyl-ACP) thioesterase inhibitors has been developed based on the 2,3-dihydro nih.govresearchgate.netthiazolo[4,5-b]pyridine scaffold, a close structural analog of the target compound. nih.gov These enzymes are involved in the termination of fatty acid synthesis. nih.gov The synthesized compounds, which feature a substituted phenyl side chain, demonstrated potent inhibition of acyl-ACP thioesterase and significant herbicidal activity against important weed species. nih.gov This suggests that the pyridothiazine core can serve as a scaffold for the development of effective hydrolase inhibitors.
Reductase Inhibition (e.g., aldose reductase, HMG-CoA reductase)
Reductases are enzymes that catalyze reduction reactions. Aldose reductase and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase are two such enzymes that have been the focus of drug discovery efforts.
Aldose reductase is implicated in the development of diabetic complications. A series of pyrido[2,3-b]pyrazin-3(4H)-one based derivatives have been designed and synthesized as potent and selective inhibitors of aldose reductase (ALR2). scispace.com Many of these derivatives, which feature a substituted C2 aromatic group and a N4 acetic acid group, exhibited submicromolar IC50 values. scispace.com Compound 9c from this series was the most active, with an IC50 value of 0.009 µM. scispace.com
HMG-CoA reductase is the rate-limiting enzyme in cholesterol biosynthesis and is the target of the widely used statin drugs. nih.gov While no direct studies on 2,3-dihydro-1H-pyrido[3,4-b] nih.govnih.govthiazine derivatives as HMG-CoA reductase inhibitors were found, a quantitative structure-activity relationship (QSAR) study has been conducted on a series of condensed pyridine (B92270) and pyrimidine (B1678525) analogs for their HMG-CoA reductase inhibitory activity. researchgate.net This indicates the potential of pyridine-containing heterocyclic systems to inhibit this key enzyme.
Table 3: Reductase Inhibition by Structurally Related Compounds
| Compound Class | Target Reductase | Key Findings | IC50 Values |
|---|---|---|---|
| Pyrido[2,3-b]pyrazin-3(4H)-ones | Aldose Reductase (ALR2) | Potent and selective inhibition. | Compound 9c: 0.009 µM scispace.com |
| Condensed Pyridine and Pyrimidine Analogs | HMG-CoA Reductase | Potential for inhibition identified through QSAR studies. | Data not available researchgate.net |
Receptor and Ion Channel Modulatory Effects
In addition to enzyme inhibition, derivatives of the pyrido[3,4-b] nih.govnih.govthiazine scaffold have been investigated for their ability to modulate the activity of receptors, particularly G-protein coupled receptors (GPCRs).
G-Protein Coupled Receptor (GPCR) Affinity and Selectivity
G-protein coupled receptors constitute a large family of transmembrane receptors that are involved in a vast array of physiological processes and are major targets for drug discovery. nih.govnih.gov The affinity and selectivity of a ligand for a specific GPCR are critical determinants of its therapeutic potential.
While specific studies detailing the GPCR affinity and selectivity of 2,3-dihydro-1H-pyrido[3,4-b] nih.govnih.govthiazine derivatives are not extensively documented in the reviewed literature, research on the related pyrido[3,4-d]pyrimidine (B3350098) scaffold offers valuable insights. A study focused on the exploration of pyrido[3,4-d]pyrimidines as antagonists of the human chemokine receptor CXCR2, a GPCR involved in inflammatory responses, identified a promising lead compound. mdpi.com This pyrido[3,4-d]pyrimidine analogue displayed an IC50 value of 0.11 µM in a functional assay measuring CXCR2 antagonism. mdpi.com However, systematic structural modifications revealed that most new analogues lost their antagonistic activity, highlighting the sensitive nature of the structure-activity relationship for this scaffold at the CXCR2 receptor. mdpi.com This suggests that while pyridothiazine-related structures can interact with GPCRs, achieving high affinity and selectivity requires careful optimization of the substitution patterns.
Ion Channel Modulation (e.g., potassium channel opening agents)
The reviewed scientific literature did not yield specific information regarding the activity of 2,3-dihydro-1H-pyrido[3,4-b] researchgate.netnih.govthiazine derivatives as potassium channel opening agents. However, research on structurally related pyridothiazine isomers, such as 3-alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides, has demonstrated their potential as potassium channel openers. nih.gov These related compounds have been shown to be more selective for pancreatic KATP channels over vascular ones, suggesting that the pyridothiazine scaffold can be a key pharmacophore for this type of activity. nih.gov Another related class, thieno[2,3-b] researchgate.netnih.govthiazine derivatives, has also been identified for their therapeutic potential as potassium channel-opening agents. rdd.edu.iq
Interaction with Biological Macromolecules (excluding therapeutic outcomes)
While direct studies on the nucleic acid binding of monomeric 2,3-dihydro-1H-pyrido[3,4-b] researchgate.netnih.govthiazine are limited, research on related dimeric structures provides insight into this potential interaction. Spectroscopic studies on dipyrido[3,4-b;3′4′-e] researchgate.netnih.govthiazine derivatives have indicated a binding mechanism involving the insertion of the fused ring system between the base pair stack of the DNA double helix. researchgate.net This suggests an intercalation-based mode of interaction. researchgate.net Further studies on other related heterocyclic systems, such as thiazolo[5,4-b]pyridine (B1319707) derivatives, have also demonstrated DNA binding, with intrinsic binding constants in the range of 10^5 M-1, supporting an intercalative binding mode. actascientific.com
Specific protein binding assays for 2,3-dihydro-1H-pyrido[3,4-b] researchgate.netnih.govthiazine derivatives were not found in the reviewed literature. However, studies on related structures highlight the potential for this class of compounds to interact with protein targets. For instance, dipyrido[3,4-b;3′4′-e] researchgate.netnih.govthiazine, a dimeric derivative, has been investigated in the context of its interaction with proteins, as confirmed by co-crystallization studies with enzymes like HDAC6. researchgate.net
Biological Responses in In Vitro Cellular Models
Direct studies on the effects of 2,3-dihydro-1H-pyrido[3,4-b] researchgate.netnih.govthiazine on cell viability and proliferation are not extensively documented. However, research on related dipyrido-1,4-thiazine derivatives has shown promising anticancer activity. researchgate.net For instance, the parent compound 10H-2,7-diazaphenothiazine, a related dipyridothiazine, has demonstrated notable anticancer properties. researchgate.net Furthermore, derivatives of this class of compounds have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of a Related Diquinothiazine Derivative
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 14-(methylthiophenyl)diquinothiazine | HTC116 | 2.3 |
| SH-SY5Y | 2.7 | |
| A549 | 17.2 | |
| H1299 | 2.7 | |
| Etoposide (Control) | HTC116 | 8.6 |
| SH-SY5Y | 3.9 | |
| A549 | 44.8 | |
| H1299 | 0.6 |
Data sourced from a study on diquinothiazines, which are structurally related to pyridothiazines. researchgate.net
Induction of Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism for anti-cancer agents. While direct studies on 2,3-dihydro-1H-pyrido[3,4-b] mdpi.cominnovareacademics.inthiazine are limited in this context, research on structurally related pyridofused heterocyclic systems offers valuable insights. For instance, a series of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Certain compounds in this series were found to be potent inducers of apoptosis. nih.gov
Similarly, N-substituted pyrido-1,4-oxazin-3-ones, which share a pyridoid core, have been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the NF-κB signaling pathway. nih.govnih.gov The compound 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] mdpi.cominnovareacademics.inoxazin-3(4H)-one (NPO) was identified as a lead anticancer agent that significantly inhibits cell growth and induces apoptosis in a dose- and time-dependent manner. nih.gov These findings on related heterocyclic systems suggest that the pyrido[3,4-b] mdpi.cominnovareacademics.inthiazine scaffold could also serve as a valuable template for designing new apoptosis-inducing agents.
Antimicrobial Activity Mechanisms (e.g., antibacterial, antifungal, antitubercular)
Derivatives of thiazine and related pyridothiazines have demonstrated a broad spectrum of antimicrobial activities. innovareacademics.in The mechanisms underlying these activities often involve the disruption of essential cellular processes in bacteria and fungi.
Antibacterial and Antifungal Activity:
The antimicrobial efficacy of these compounds is attributed to the presence of the thiazine nucleus and specific functional groups. mdpi.cominnovareacademics.in For example, a series of quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivatives were tested against various Gram-positive and Gram-negative bacteria and fungi. mdpi.com Several of these compounds exhibited excellent antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to standard drugs like cefotaxime (B1668864) sodium and nystatin. mdpi.com Time-kill assays revealed that the most potent of these compounds likely act by destroying the integrity of the microbial cell membrane. mdpi.com
Similarly, studies on other thiazole (B1198619) and thiazine derivatives have confirmed their potential as antimicrobial agents. nih.govactascientific.com The introduction of different substituents allows for the modulation of activity. For instance, some pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives have shown effective antifungal activity against hyphomycetes, comparable to the standard drug miconazole. nih.gov
| Derivative Class | Test Organisms | Activity | Reference |
| Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinones | S. pyogenes, S. aureus, K. pneumoniae, E. coli, C. albicans, C. lunata, A. alternata, A. niger | High activity, comparable to standard drugs. Mechanism involves membrane disruption. | mdpi.com |
| Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazines | Hyphomycetes | Effective antifungal activity, comparable to miconazole. | nih.gov |
| Thiazole-coumarin derivatives | E. coli, C. albicans | Promising antibacterial and antifungal effects. | nih.gov |
| Bis mdpi.cominnovareacademics.innih.govtriazolo[3,4-b] mdpi.cominnovareacademics.innih.govthiadiazines | Various bacterial and fungal strains | Excellent antibacterial and antifungal activity. | biointerfaceresearch.com |
Antitubercular Activity:
The thiazine scaffold is also a component of compounds investigated for their antitubercular properties. The antimicrobial activity of compounds like (+)-trans-3,4-dimethyl-2-phenyltetrahydro-1,4-thiazine against Mycobacterium tuberculosis has been documented. researchgate.net Research into novel pyrazoline derivatives, which can be considered structural analogs, has led to the identification of compounds with significant in-vitro activity against isoniazid-resistant Mycobacterium tuberculosis (INHR MTB). nih.gov For example, the compound 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione was found to be a particularly active agent with a low minimum inhibitory concentration. nih.gov The screening of various plant extracts has also identified compounds with potential antitubercular activity, highlighting the diverse sources for such scaffolds. nih.gov
Anti-inflammatory and Analgesic Modalities
Derivatives containing the pyridothiazine core have been explored for their anti-inflammatory and analgesic properties. A key mechanism in inflammation is the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.com Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. semanticscholar.org
Research has focused on designing pyridothiazine derivatives that can act as selective COX-2 inhibitors, which is believed to provide anti-inflammatory and analgesic effects with fewer gastrointestinal side effects associated with COX-1 inhibition. mdpi.com A series of 1,3,4-oxadiazole (B1194373) derivatives of pyridothiazine-1,1-dioxide were synthesized and evaluated for their ability to inhibit COX enzymes. mdpi.com Several of these hybrid compounds showed strong and preferential COX-2 inhibitory activity. mdpi.com
The inclusion of a sulfonyl group, a feature present in many NSAIDs like meloxicam (B1676189) and celecoxib, appears to enhance the anti-inflammatory effect of these tricyclic 1,2-thiazine derivatives. semanticscholar.orgresearchgate.net Furthermore, the analgesic activity of pyridothiazine-1,1-dioxide derivatives has been demonstrated in animal models. mdpi.com Other related heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, have also been synthesized and shown to possess excellent anti-inflammatory and significant analgesic activity with reduced ulcerogenic potential compared to standard drugs like ibuprofen. nih.gov
| Compound Series | Primary Target/Mechanism | Observed Activity | Reference |
| 1,3,4-Oxadiazole derivatives of pyridothiazine-1,1-dioxide | Cyclooxygenase (COX-1 and COX-2) | Strong and preferential COX-2 inhibition. | mdpi.com |
| Tricyclic 1,2-thiazine derivatives | Cyclooxygenase (COX-2 preferential) | Preferential inhibition of COX-2 over COX-1. | semanticscholar.orgresearchgate.net |
| 2,5-disubstituted-1,3,4-oxadiazoles | Not specified | Anti-inflammatory and analgesic activities. | nih.gov |
| 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles | Not specified | Excellent anti-inflammatory and remarkable analgesic activity. | nih.gov |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The biological activity of 2,3-dihydro-1H-pyrido[3,4-b] mdpi.cominnovareacademics.inthiazine derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds to enhance their desired therapeutic effects and minimize off-target interactions.
For antimicrobial activity, SAR studies on quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivatives have shown that the presence of specific functional groups is key to their potency. mdpi.com The fusion of multiple heterocyclic rings, such as quinoline (B57606) and pyrido[2,3-d]pyrimidine, contributes significantly to the antimicrobial spectrum. mdpi.com In a series of 4-thiazolidinone (B1220212) derivatives evaluated as human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, replacing the 4-thiazolidinone ring with a 1,3-thiazin-4-one led to a dramatic decrease in inhibitory activity, highlighting the importance of the specific heterocyclic core. nih.gov
In the context of anti-inflammatory activity, the presence of a sulfonyl group is a known feature in many NSAIDs that enhances their effect. semanticscholar.org For derivatives of pyridothiazine-1,1-dioxide, replacing a free carboxylic group with a 1,3,4-oxadiazole ring has been shown to retain or even increase anti-inflammatory activity while reducing ulcerogenic potential. mdpi.com
SAR studies on 1,2-dihydropyrido[3,4-b]pyrazines, which are structurally related, have identified key features for antineoplastic activity. nih.gov The presence of a 6-substituent containing an aryl group was found to be necessary for activity, and this activity was enhanced by the substitution of a methyl group at the 7-position. nih.gov Furthermore, the oxidation state of the pyrazine (B50134) ring and the nature of substituents at the 4-position were critical for maintaining biological activity. nih.gov
Potential Applications of 2,3 Dihydro 1h Pyrido 3,4 B 1 2 Thiazine Scaffolds in Chemical Biology and Materials Science
Development of Chemical Probes for Biological Target Validation
The development of chemical probes is a cornerstone of chemical biology, enabling the interrogation and validation of biological targets in disease pathways. The 2,3-dihydro-1H-pyrido[3,4-b] mdpi.comnih.govthiazine (B8601807) scaffold has emerged as a promising framework for the design of such probes, largely due to the diverse biological activities exhibited by its derivatives.
Research has demonstrated that compounds incorporating the pyridothiazine core possess a range of pharmacological properties, including potential anticancer and anti-inflammatory effects. For instance, various substituted pyrido[4,3-b] mdpi.comnih.govthiazines have been synthesized and evaluated for their impact on the proliferation of cancer cells nih.gov. The structural modifications on this scaffold allow for the fine-tuning of its biological activity, a crucial aspect in the design of selective chemical probes.
A key strategy in developing chemical probes is the synthesis of a library of derivatives with systematic structural variations to establish a clear structure-activity relationship (SAR). For example, the synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.commdpi.comthiazin-4-ones has been reported, with variations in the substituents on the aryl ring mdpi.com. These compounds were subsequently screened for their activity against Trypanosoma brucei, the parasite responsible for Human African Sleeping Sickness, with several derivatives showing significant growth inhibition mdpi.com. Such studies highlight the potential of the pyridothiazine scaffold to generate potent and selective modulators of biological targets.
Furthermore, hybrid molecules incorporating the pyridothiazine-1,1-dioxide core with other pharmacologically active moieties, such as 1,3,4-oxadiazole (B1194373), have been synthesized and shown to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes nih.govmdpi.com. The modular nature of these syntheses allows for the creation of diverse chemical entities that can be used to probe the active sites of enzymes and receptors.
The table below summarizes key findings from studies on pyridothiazine derivatives, illustrating the potential of this scaffold in the development of chemical probes.
| Compound Class | Biological Target/Activity | Key Findings |
| Pyrido[4,3-b] mdpi.comnih.govthiazines | Anticancer (L1210 and P388 leukemia cells) | Demonstrated effects on cell proliferation and mitotic index. |
| 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.commdpi.comthiazin-4-ones | Antiprotozoal (Trypanosoma brucei) | Five compounds strongly inhibited parasite growth. |
| Pyrido[4,3-e] mdpi.comnih.govnih.govtriazino[3,2-c] mdpi.comnih.govnih.govthiadiazine 6,6-dioxides | Anticancer (HCT-116, MCF-7, HeLa cell lines) | Some derivatives exhibited reasonable to moderate cytotoxic activity. mdpi.com |
| 1,3,4-Oxadiazole derivatives of pyridothiazine-1,1-dioxide | Anti-inflammatory (COX-1 and COX-2 inhibition) | Hybrid compounds showed potent and selective COX-2 inhibitory activity. nih.govmdpi.com |
These examples underscore the versatility of the 2,3-dihydro-1H-pyrido[3,4-b] mdpi.comnih.govthiazine scaffold as a template for generating chemical probes. By systematically modifying the core structure and its substituents, researchers can develop tools to explore biological systems, validate novel drug targets, and lay the groundwork for future therapeutic interventions.
Application in Supramolecular Chemistry and Molecular Recognition
While the application of the 2,3-dihydro-1H-pyrido[3,4-b] mdpi.comnih.govthiazine scaffold in supramolecular chemistry and molecular recognition is a nascent field with limited direct research, the structural features of this heterocyclic system suggest significant potential. The presence of nitrogen and sulfur heteroatoms, along with the aromatic pyridine (B92270) ring, provides sites for non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination.
The ability of related heterocyclic systems to form well-defined supramolecular assemblies has been documented. For instance, the supramolecular organization of a 3-nitrophenylthiazolo[3,2-a]pyrimidine derivative is driven by a combination of hydrogen and chalcogen bonds, leading to the formation of dimeric structures in the crystalline phase mdpi.com. This suggests that the pyridothiazine scaffold, with its own set of hydrogen bond donors and acceptors, could be engineered to form predictable and functional supramolecular architectures.
The design of molecules capable of molecular recognition is fundamental to various applications, including sensing, catalysis, and drug delivery. The defined three-dimensional shape and the distribution of functional groups on the 2,3-dihydro-1H-pyrido[3,4-b] mdpi.comnih.govthiazine core could be exploited to create receptors for specific guest molecules. For example, the introduction of recognition motifs, such as crown ethers or calixarenes, onto the pyridothiazine backbone could lead to novel host-guest systems with tailored binding properties.
Although specific examples involving the 2,3-dihydro-1H-pyrido[3,4-b] mdpi.comnih.govthiazine scaffold are yet to be extensively reported, the principles of supramolecular chemistry provide a clear roadmap for future research in this area.
Role in Catalyst Design and Organocatalysis
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has witnessed exponential growth. The unique structural and electronic properties of the 2,3-dihydro-1H-pyrido[3,4-b] mdpi.comnih.govthiazine scaffold make it an intriguing, yet underexplored, candidate for the development of novel organocatalysts.
While direct applications of 2,3-dihydro-1H-pyrido[3,4-b] mdpi.comnih.govthiazine in catalysis have not been prominently reported, the broader class of nitrogen- and sulfur-containing heterocycles has found utility in this domain. Future research could focus on the synthesis of functionalized pyridothiazine derivatives, for instance, by introducing acidic or basic moieties, to create bifunctional catalysts capable of activating multiple substrates in a concerted manner. The exploration of this scaffold in organocatalysis represents a promising avenue for the discovery of new and efficient catalytic systems.
Exploitation in Material Science for Electronic and Optical Properties
The development of new organic materials with tailored electronic and optical properties is a key driver of innovation in materials science, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). The 2,3-dihydro-1H-pyrido[3,4-b] mdpi.comnih.govthiazine scaffold, with its electron-rich sulfur atom and electron-deficient pyridine ring, possesses an inherent donor-acceptor character that could be harnessed for the creation of novel functional materials.
The electronic properties of heterocyclic compounds are highly tunable through chemical modification. For instance, theoretical studies on pyridine and related azines have shown that the position of the nitrogen atoms significantly influences the electronic and structural properties of the molecule iiste.org. By analogy, strategic functionalization of the pyridothiazine core could be used to modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its electronic and optical properties.
Derivatives of related heterocyclic systems have shown promise as materials for organic electronics. For example, pyrido[2,3-b]pyrazine amine derivatives with a donor-acceptor-donor (D-A-D) architecture have been synthesized and their photophysical properties investigated for applications in organic electronics researchgate.net. Similarly, thieno[3,4-b]pyrazine-based dyes have been designed for use in dye-sensitized solar cells, exhibiting divergent optical properties based on their molecular design mdpi.com. These examples suggest that the pyridothiazine scaffold could serve as a valuable building block for new electronic and optical materials.
Furthermore, the incorporation of the pyridothiazine unit into conjugated polymers could lead to materials with interesting electrochromic properties. Pyrido[4,3-b]pyrazine-EDOT hybrid polymers have been developed as neutral green electrochromic materials, demonstrating that the choice of the heterocyclic acceptor unit is crucial in determining the optoelectronic characteristics of the final polymer semanticscholar.org.
The synthesis of novel dyes based on the pyridothiazine scaffold also represents a promising area of research. Thiazole-based azo dyes have been synthesized and shown to have good coloristic properties and potential biological applications researchgate.net. The development of pyridothiazine-based dyes could lead to new colorants with unique spectral properties and functionalities.
The table below highlights some of the key electronic and optical properties of related heterocyclic systems, providing a prospective outlook for the 2,3-dihydro-1H-pyrido[3,4-b] mdpi.comnih.govthiazine scaffold in materials science.
| Compound Class | Application | Key Properties |
| Pyrido[2,3-b]pyrazine Amine Derivatives | Organic Electronics | Donor-Acceptor-Donor (D-A-D) architecture with tunable photophysical properties. researchgate.net |
| Thieno[3,4-b]pyrazine-Based Dyes | Dye-Sensitized Solar Cells | Divergent optical properties based on molecular design (D-A-π-A vs. symmetric). mdpi.com |
| Pyrido[4,3-b]pyrazine-EDOT Hybrid Polymers | Electrochromic Materials | Neutral green/gray colors with good optical contrast and response times. semanticscholar.org |
| Thiazole (B1198619) Azo Dyes | Dyes and Pigments | Good color strength and fastness properties on polyester fabrics. researchgate.net |
Future Research Directions and Translational Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The future of synthesizing 2,3-dihydro-1H-pyrido[3,4-b] nih.govnih.govthiazine (B8601807) and its analogs will likely focus on the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comethz.chnih.gov
Current synthetic strategies for related thiazine and pyridothiazine structures often involve multi-step processes that may utilize harsh reagents and solvents. mdpi.comnih.gov Future research will likely explore one-pot, multi-component reactions (MCRs) to construct the core scaffold and its derivatives in a more streamlined and atom-economical fashion. nih.gov The use of environmentally benign solvents, such as water or ionic liquids, and the application of alternative energy sources like microwave irradiation or ultrasonication are promising avenues for greener synthesis. nih.govmdpi.comnih.gov For instance, microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for various heterocyclic compounds. ethz.chnih.gov
Furthermore, the development of catalytic methods, potentially using abundant and non-toxic metals, could replace stoichiometric reagents, leading to more sustainable processes. ethz.ch The exploration of solvent-free reaction conditions, such as mechanochemical grinding, also presents an attractive option for minimizing solvent waste. mdpi.comethz.ch
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Synthesis | Green Synthetic Approach |
| Solvents | Often uses hazardous organic solvents | Prefers water, ionic liquids, or solvent-free conditions mdpi.comethz.ch |
| Energy | Typically relies on conventional heating | Utilizes microwave or ultrasound energy for efficiency nih.govnih.gov |
| Reagents | May use stoichiometric and hazardous reagents | Employs catalytic and less toxic alternatives ethz.ch |
| Waste | Can generate significant byproducts | Aims for high atom economy and minimal waste ethz.ch |
| Efficiency | Often involves multiple steps and purification | Focuses on one-pot and multi-component reactions nih.gov |
Advanced Computational Design for Optimized Biological Activity Profiles
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For 2,3-dihydro-1H-pyrido[3,4-b] nih.govnih.govthiazine derivatives, these methods can provide deep insights into their structure-activity relationships (SAR), guiding the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) studies will be crucial in correlating the structural features of these molecules with their biological activities. univie.ac.at By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. univie.ac.at These models rely on molecular descriptors that can be 2D or 3D representations of the chemical structure. univie.ac.at
Molecular docking simulations can elucidate the binding modes of 2,3-dihydro-1H-pyrido[3,4-b] nih.govnih.govthiazine derivatives within the active sites of target proteins. This understanding is critical for designing modifications that enhance binding affinity and selectivity. For example, docking studies on related heterocyclic compounds have successfully rationalized SAR findings and guided the optimization of lead compounds. researchgate.net
Identification of Undiscovered Biological Targets and Polypharmacology
The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery as a potential strategy for treating complex diseases. nih.gov Future research should explore the polypharmacological profile of 2,3-dihydro-1H-pyrido[3,4-b] nih.govnih.govthiazine derivatives to identify both on-target and off-target interactions.
In silico target prediction tools, such as Swiss Target Prediction and BindingDB, can be employed to screen libraries of these compounds against a vast array of known biological targets. nih.gov This approach can generate hypotheses about novel therapeutic applications for this scaffold. For instance, computational methods have been used to predict new targets for triazolothiadiazine derivatives, suggesting potential anti-inflammatory and antifungal activities. nih.gov
Experimental validation of these in silico predictions through techniques like affinity chromatography-mass spectrometry and cell-based phenotypic screening will be essential. Uncovering novel biological targets for this chemical class could open up new avenues for treating a wide range of diseases.
Integration with High-Throughput Screening Methodologies for Library Design
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. The design of focused chemical libraries based on the 2,3-dihydro-1H-pyrido[3,4-b] nih.govnih.govthiazine scaffold is a key strategy for efficient drug discovery.
Quantitative HTS (qHTS) offers a more informative approach than traditional single-concentration screening by generating concentration-response curves for every compound in a library. This method provides richer data on potency and efficacy, helping to identify a wider range of active compounds and reducing the rate of false negatives.
The design of these libraries should be guided by computational predictions and known SAR data to maximize the diversity and hit rate of the screening campaigns. By integrating HTS with the design of novel 2,3-dihydro-1H-pyrido[3,4-b] nih.govnih.govthiazine analogs, researchers can efficiently explore the chemical space around this scaffold and identify promising lead compounds for further development.
Table 2: Key Considerations for HTS Library Design
| Consideration | Description |
| Scaffold | 2,3-dihydro-1H-pyrido[3,4-b] nih.govnih.govthiazine |
| Diversity | Introduction of a wide range of substituents at various positions. |
| Computational Guidance | Use of QSAR and docking to select promising virtual compounds for synthesis. |
| Screening Method | Preference for quantitative HTS (qHTS) to obtain detailed activity profiles. |
| Hit Validation | Follow-up studies to confirm the activity and mechanism of action of identified hits. |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the generation of novel molecular structures. univie.ac.at For the 2,3-dihydro-1H-pyrido[3,4-b] nih.govnih.govthiazine scaffold, AI and ML can be applied in several ways.
Deep learning models, such as recurrent neural networks (RNNs), can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new compounds. univie.ac.at These models can learn complex relationships within the data that are not easily captured by traditional QSAR methods. The use of Simplified Molecular-Input Line-Entry System (SMILES) strings is a common way to represent molecules for these deep learning models. univie.ac.at
Generative AI models can be used to design novel 2,3-dihydro-1H-pyrido[3,4-b] nih.govnih.govthiazine derivatives with desired properties. By combining generative models with predictive models in a reinforcement learning framework, it is possible to explore the chemical space and identify molecules with high predicted activity and drug-like properties. nih.gov This approach can significantly accelerate the design-make-test-analyze cycle in drug discovery.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine derivatives?
The synthesis typically involves cyclization reactions of precursor heterocycles. For example, derivatives like methyl 4-[(10H-dipyrido[2,3-b:2’,3’-e][1,4]thiazin-10-yl)methyl]benzoate are synthesized via nucleophilic substitution in anhydrous DMF using bromomethyl intermediates (e.g., methyl 4-(bromomethyl)benzoate) under standard protocols, yielding products with 51–55% efficiency . Reaction optimization often includes temperature control (e.g., reflux conditions) and solvent selection to minimize side reactions.
Q. How can researchers verify the structural integrity of synthesized this compound compounds?
Key analytical techniques include:
- NMR spectroscopy : Distinct chemical shifts in and NMR (e.g., aromatic protons at δ 7.2–8.5 ppm and methylene groups at δ 3.5–4.2 ppm) confirm substituent positions .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 350.0958 calculated vs. 350.0960 observed) validates molecular formulas .
- X-ray crystallography : For crystalline derivatives, synchrotron radiation may resolve complex structures, as seen in dipyrido[3,4-b;3’,4’-e][1,4]dithiin derivatives .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of polycyclic thiazine derivatives?
Regioselectivity in pyrido-thiazine systems is influenced by:
- Steric and electronic effects : Electron-withdrawing substituents (e.g., nitro groups) direct cyclization to less hindered positions .
- Catalytic systems : Transition-metal catalysts (e.g., Pd or Cu) can mediate cross-coupling reactions to control ring closure .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring specific reaction pathways .
Q. How can researchers resolve contradictions in biological activity data for thiazine derivatives?
Discrepancies in activity profiles (e.g., antibacterial vs. anti-inflammatory effects) may arise from:
- Structural isomerism : Positional differences in substituents (e.g., methyl vs. methoxy groups) alter binding affinities to biological targets .
- Assay conditions : Variations in cell lines, concentrations, or incubation times require standardization. For example, cytotoxicity thresholds in HDAC inhibition studies must align with published protocols .
- Computational modeling : Molecular docking studies (e.g., with DNA or enzyme targets) can rationalize observed activity differences .
Q. What advanced spectroscopic methods are critical for studying tautomerism in pyrido-thiazine systems?
- Dynamic NMR : Detects slow-exchange tautomers via temperature-dependent splitting of signals .
- IR spectroscopy : Identifies characteristic carbonyl (C=O) or thione (C=S) stretching vibrations (e.g., 1650–1750 cm) to confirm tautomeric forms .
- Time-resolved fluorescence : Monitors excited-state proton transfer in phototautomeric systems .
Methodological Considerations
Q. How should researchers optimize reaction yields for large-scale synthesis of thiazine derivatives?
- Stepwise purification : Use column chromatography to isolate intermediates before cyclization, reducing side-product formation .
- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 30-minute cycles vs. 24-hour reflux) while maintaining yields .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) improve cost-efficiency in multi-step syntheses .
Q. What computational tools are recommended for predicting the reactivity of pyrido-thiazine scaffolds?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) .
- Cheminformatics databases : Platforms like PubChem provide structural analogs for SAR analysis .
Data Interpretation Challenges
Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled for structurally similar thiazine derivatives?
Q. What experimental evidence supports the role of this compound in epigenetic modulation?
- HDAC inhibition assays : Derivatives like benzhydroxamic acids show IC values <1 µM in histone deacetylase inhibition, confirmed via fluorometric substrate cleavage assays .
- Gene expression profiling : RNA-seq data from treated cell lines reveals upregulation of tumor suppressor genes (e.g., p21) .
Emerging Research Directions
Q. What novel applications are emerging for pyrido-thiazine derivatives in materials science?
Q. How can researchers leverage heterocyclic diversity to enhance the bioactivity of thiazine derivatives?
- Hybrid scaffolds : Fusion with triazoles or pyrazoles improves metabolic stability and target selectivity .
- Isosteric replacement : Substituting sulfur with selenium enhances redox activity and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
